methyl 1,4-dimethyl-1H-pyrrole-3-carboxylate

Purity Specification Quality Control Procurement Compliance

This 98% pure, C8H11NO2 building block features a 1,4-dimethyl substitution pattern that strategically blocks alternative reactive sites while leaving C2 and C5 sterically accessible for Pd-catalyzed C-H alkenylation and transition metal cross-coupling reactions. Unlike unsubstituted or 2,5-dimethyl analogs, this regioisomer uniquely enables regioselective C2-functionalized library synthesis. The methyl ester serves as a convertible handle for hydrolysis, amide coupling, or decarboxylative transformations. Procure in 1-5 g quantities for reaction optimization, or multi-gram sizes for total synthesis campaigns targeting alkaloids such as (±)-rhazinilam analogs.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 1810712-27-6
Cat. No. B6612744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1,4-dimethyl-1H-pyrrole-3-carboxylate
CAS1810712-27-6
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1=CN(C=C1C(=O)OC)C
InChIInChI=1S/C8H11NO2/c1-6-4-9(2)5-7(6)8(10)11-3/h4-5H,1-3H3
InChIKeyTUMYWMIKKQMMSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1,4-Dimethyl-1H-pyrrole-3-carboxylate (CAS 1810712-27-6): Core Properties and Procurement Baseline


Methyl 1,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 1810712-27-6) is a C8H11NO2 heterocyclic building block featuring a 1,4-dimethyl substitution pattern on the pyrrole-3-carboxylate scaffold. The compound is commercially available with a specification purity of 98% and is utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, particularly in routes requiring regiospecific C2- and C5-position availability for further functionalization [1].

Why Methyl 1,4-Dimethyl-1H-pyrrole-3-carboxylate Cannot Be Substituted with Generic Pyrrole-3-carboxylates


Generic pyrrole-3-carboxylate analogs such as methyl 1H-pyrrole-3-carboxylate (CAS: 2703-17-5) or the 2,5-dimethyl regioisomer (CAS: 57338-76-8) lack the precise 1,4-dimethyl substitution pattern required for specific synthetic applications. The 1,4-dimethyl arrangement leaves the C2 and C5 positions sterically accessible while blocking alternative reactive sites, a feature critical for regioselective C-H functionalization chemistry [1]. Furthermore, commercial specifications diverge substantially: this compound is offered at 98% purity compared to the typical 97% specification for unsubstituted methyl pyrrole-3-carboxylate , directly impacting reaction stoichiometry and impurity profiles in multi-step syntheses.

Methyl 1,4-Dimethyl-1H-pyrrole-3-carboxylate: Quantified Differentiation Evidence Versus Comparators


Comparative Purity Specification: Methyl 1,4-Dimethyl-1H-pyrrole-3-carboxylate versus Unsubstituted Methyl Pyrrole-3-carboxylate

The target compound is commercially supplied at a certified purity of 98% , representing a 1% absolute purity advantage over the baseline methyl 1H-pyrrole-3-carboxylate (CAS: 2703-17-5) which is routinely supplied at 97% purity . This specification differential reduces total impurity burden by approximately 33% (from 3% to 2% total impurities).

Purity Specification Quality Control Procurement Compliance

Regioisomeric Purity Advantage: 3-Carboxylate versus 2-Carboxylate Isomer Differentiation

Methyl 1,4-dimethyl-1H-pyrrole-3-carboxylate (target) is structurally distinct from its 2-carboxylate regioisomer (methyl 1,4-dimethyl-1H-pyrrole-2-carboxylate, CAS: 40611-80-1) . The 3-carboxylate orientation leaves the C2 position available for electrophilic substitution or cross-coupling reactions, whereas the 2-carboxylate isomer occupies this reactive site. This positional difference is non-interchangeable in synthetic routes targeting C2-functionalized pyrroles as demonstrated in Pd-catalyzed C-H alkenylation protocols where C2 and C5 positions serve as the primary functionalization handles [1].

Regioisomer Synthetic Intermediate Functionalization Selectivity

Procurement Accessibility: Stock Availability and Pricing Transparency Relative to Functionalized Analogs

Methyl 1,4-dimethyl-1H-pyrrole-3-carboxylate is catalog-listed with transparent per-gram pricing for 1g quantities , contrasting with structurally elaborated 4-aryl-1H-pyrrole-3-carboxylate derivatives that require custom synthesis and are not available as stock catalog items [1]. The target compound offers a defined entry-level procurement pathway, whereas functionalized analogs require custom synthesis quotations with variable lead times and minimum order quantities.

Supply Chain Catalog Availability Cost Efficiency

Stability and Handling: Long-Term Storage Requirements Comparison

The target methyl 1,4-dimethyl-1H-pyrrole-3-carboxylate requires refrigerated storage at 2-8°C , whereas its carboxylic acid analog 1,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS: 351416-83-6) is stable under ambient storage conditions in a cool, dry place . This differential storage requirement has operational implications for laboratory inventory management and shipping logistics.

Storage Stability Handling Protocol Inventory Management

Validated Application Scenarios for Methyl 1,4-Dimethyl-1H-pyrrole-3-carboxylate Procurement


Medicinal Chemistry: Pyrrole-Based Scaffold Derivatization Requiring Regiospecific C2/C5 Functionalization

The 1,4-dimethyl substitution pattern leaves the C2 and C5 positions of the pyrrole ring available for Pd-catalyzed C-H alkenylation and other transition metal-mediated cross-coupling reactions [1]. This compound serves as an entry substrate for building functionalized pyrrole libraries where the 3-carboxylate ester serves as a convertible handle or directing group. The 98% purity specification minimizes competing side reactions in catalytic cycles sensitive to impurity profiles. Procurement in 1-5g quantities supports initial reaction optimization and small-scale library synthesis.

Synthetic Methodology Development: Optimization of Pyrrole C-H Functionalization Protocols

The compound provides a well-defined, commercially accessible substrate for developing and validating new C-H activation methodologies on pyrrole scaffolds [1]. Its catalog availability eliminates the need for in-house synthesis of the starting material, enabling direct focus on reaction development. The methyl ester group at C3 can be hydrolyzed to the carboxylic acid post-functionalization, providing a modular synthetic handle for subsequent amide coupling or decarboxylative transformations.

Building Block for Total Synthesis of Pyrrole-Containing Natural Products and Bioactive Molecules

Pyrrole-3-carboxylate derivatives serve as key intermediates in the total synthesis of complex alkaloids including (±)-rhazinilam and related monoterpenoid indole alkaloids [1]. The 1,4-dimethyl substitution pattern in the target compound provides a more elaborated starting point compared to unsubstituted methyl pyrrole-3-carboxylate , potentially reducing the number of synthetic steps required to reach certain target scaffolds. The compound's availability in multi-gram quantities supports gram-scale intermediate preparation for total synthesis campaigns.

Heterocyclic Chemical Space Expansion for Fragment-Based and Diversity-Oriented Synthesis

The 1,4-dimethyl-3-carboxylate substitution pattern represents a distinct chemical space entry within pyrrole-containing compound collections. The regioisomeric distinction from the 2-carboxylate analog (CAS: 40611-80-1) enables access to C2-diversified products that cannot be obtained from the 2-carboxylate isomer. Procurement of this specific isomer ensures synthetic access to the C2-functionalized chemical space, which is structurally complementary to collections derived from the 2-carboxylate regioisomer.

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